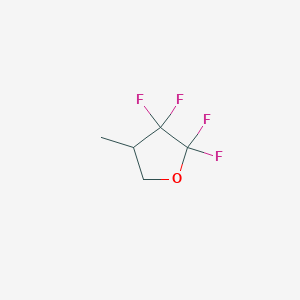
2,2,3,3-Tetrafluoro-4-methyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoro-4-methyloxolane is a fluorinated organic compound with the molecular formula C5H6F4O It is a derivative of oxolane, where four hydrogen atoms are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-4-methyloxolane typically involves the fluorination of 4-methyloxolane. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-4-methyloxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols or alkanes.
Scientific Research Applications
2,2,3,3-Tetrafluoro-4-methyloxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-4-methyloxolane involves its interaction with molecular targets through its fluorine atoms. These interactions can alter the compound’s reactivity and binding affinity, leading to various effects depending on the specific application. The pathways involved may include enzyme inhibition, receptor binding, or modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-4-methyltetrahydrofuran: A similar compound with a tetrahydrofuran ring structure.
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: Another fluorinated compound with different functional groups.
Uniqueness
2,2,3,3-Tetrafluoro-4-methyloxolane is unique due to its specific fluorination pattern and the presence of a methyloxolane ring. This gives it distinct chemical properties and reactivity compared to other fluorinated compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
240140-63-0 |
|---|---|
Molecular Formula |
C5H6F4O |
Molecular Weight |
158.09 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-4-methyloxolane |
InChI |
InChI=1S/C5H6F4O/c1-3-2-10-5(8,9)4(3,6)7/h3H,2H2,1H3 |
InChI Key |
HEOWVKOXCVCAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(C1(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)
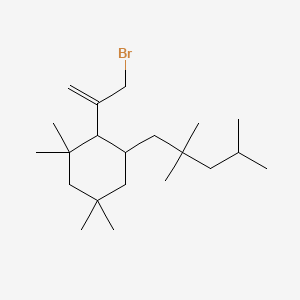
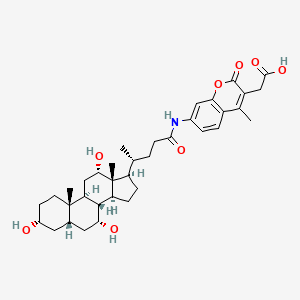
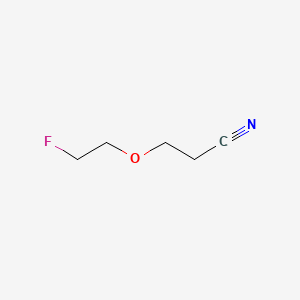
![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)
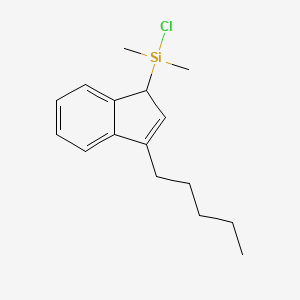
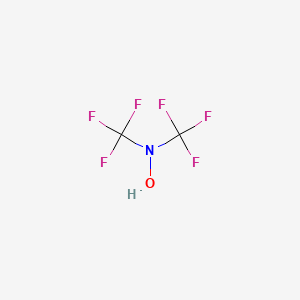
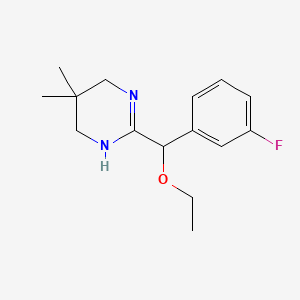
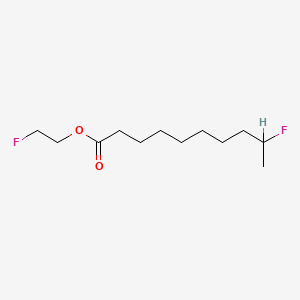
![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)
